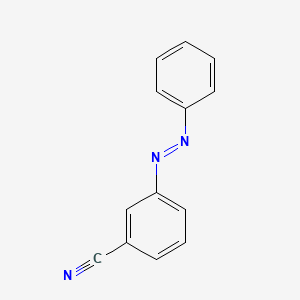

Benzonitrile, 3-(phenylazo)-

Description

BenchChem offers high-quality Benzonitrile, 3-(phenylazo)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 3-(phenylazo)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyldiazenylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3/c14-10-11-5-4-8-13(9-11)16-15-12-6-2-1-3-7-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGNDIZYZOKHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464370 | |

| Record name | Benzonitrile, 3-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55669-57-3 | |

| Record name | Benzonitrile, 3-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Phenylazo)benzonitrile in Photopharmacology and Materials Science

Executive Summary

The development of light-responsive molecular systems has revolutionized targeted drug delivery, materials science, and chemical biology. At the forefront of this field is 3-(phenylazo)benzonitrile (also known as m-cyanoazobenzene or 3-(2-phenyldiazenyl)benzonitrile), an asymmetric azobenzene derivative. Unlike symmetrically substituted or para-substituted azobenzenes, the meta-cyano substitution provides a unique geometric angle for pharmacophore design while maintaining the robust photophysical properties of the azobenzene core.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its structural properties, provide self-validating protocols for its synthesis and characterization, and explore its precise utility in structure-based photopharmacology.

Chemical Structure & Photophysical Properties

The core utility of 3-(phenylazo)benzonitrile lies in its ability to undergo reversible photoisomerization between a thermodynamically stable E-isomer (trans) and a metastable Z-isomer (cis).

The inclusion of an electron-withdrawing cyano (-C≡N) group at the meta position is a deliberate design choice in photopharmacology. While para-substitution creates a strong "push-pull" electronic effect that drastically reduces the thermal half-life of the Z-isomer, meta-substitution minimally disrupts the electronic conjugation[1]. This ensures that the Z-isomer remains thermally stable for hours to days, allowing for prolonged biological activity without the need for continuous, potentially phototoxic irradiation[1][2].

Quantitative Data Summary

Table 1: Physicochemical and Photophysical Properties of 3-(phenylazo)benzonitrile.

| Property | Value | Causality / Significance |

| Chemical Formula | C₁₃H₉N₃ | Asymmetric azobenzene scaffold. |

| Molecular Weight | 207.23 g/mol | Low molecular weight ensures high ligand efficiency in drug design. |

| E-Isomer λ_max (π-π) | ~320–330 nm | Primary excitation target for driving E→Z photoisomerization. |

| Z-Isomer λ_max (n-π) | ~430–440 nm | Primary excitation target for the reverse Z→E photoisomerization. |

| Thermal Half-Life (Z→E) | Hours to Days (Solvent dependent) | Meta-substitution prevents rapid thermal relaxation, stabilizing the Z-state[1]. |

| Dipole Moment Shift | Significant increase in Z-state | The cyano group's vector aligns with the bent Z-geometry, enhancing polar interactions. |

Photochemical Isomerization Cycle

Fig 1. Photochemical isomerization cycle of 3-(phenylazo)benzonitrile between E and Z states.

Synthesis & Purification Methodology

The most efficient route to asymmetric azobenzenes like 3-(phenylazo)benzonitrile is the Baeyer-Mills Reaction , which involves the condensation of an aniline derivative with a nitrosoarene[3].

The Baeyer-Mills Workflow

Fig 2. Step-by-step synthesis workflow for 3-(phenylazo)benzonitrile via Baeyer-Mills reaction.

Self-Validating Protocol: Synthesis of 3-(phenylazo)benzonitrile

This protocol is designed to ensure high yield while minimizing the formation of azoxybenzene byproducts.

-

Preparation of Reagents: Dissolve 1.0 equivalent of 3-aminobenzonitrile in glacial acetic acid (approx. 0.3 M concentration).

-

Causality: Glacial acetic acid serves a dual purpose. It acts as the solvent and provides the mild acidic protons required to activate the nitroso oxygen, making the nitrogen highly electrophilic for the nucleophilic attack by the amine[3].

-

-

Controlled Addition: In a separate vial, dissolve 1.0 equivalent of nitrosobenzene in glacial acetic acid. Add this solution dropwise to the stirring amine solution at room temperature.

-

Causality: Nitrosobenzene is highly reactive. Dropwise addition controls the exothermic condensation and prevents homocoupling or over-oxidation to azoxybenzene derivatives.

-

-

Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 60 minutes.

-

Validation Check: Nitrosobenzene in solution exhibits a distinct emerald green/blue color. The reaction is visually validated as complete when the green hue entirely dissipates, replaced by the deep orange/red color characteristic of the extended π-conjugation in the azobenzene product. Confirm via TLC (using a Hexane/Ethyl Acetate gradient).

-

-

Quenching & Extraction: Neutralize the acetic acid carefully with saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography. The E-isomer of 3-(phenylazo)benzonitrile will elute as a bright orange band.

Application in Drug Development (Photopharmacology)

In structure-based drug design, the geometry of the ligand dictates its binding affinity to the target protein. 3-(phenylazo)benzonitrile is a privileged scaffold for creating photoswitchable enzyme inhibitors and receptor antagonists [4].

-

The Meta-Substitution Advantage: When designing photoswitchable drugs (e.g., eDHFR inhibitors), meta-substituted azobenzenes often mimic the natural biaryl geometry of known inhibitors better than their para-substituted counterparts[2]. Upon irradiation, the E→Z transition induces a drastic ~1.2 nm change in the end-to-end distance of the molecule, effectively toggling the drug between an "active" (binding) and "inactive" (sterically clashing) state within the receptor pocket[2].

-

Cyano Group as a Bioisostere: The -CN group is a powerful hydrogen bond acceptor. Furthermore, its strong dipole moment is highly sensitive to the isomerization state. In the Z-isomer, the dipole vectors of the cyano group and the bent azo core align, drastically increasing the molecule's overall polarity. This can be exploited to drive the Z-isomer out of hydrophobic binding pockets, achieving light-induced drug deactivation.

Experimental Characterization: Photostationary State (PSS)

To utilize 3-(phenylazo)benzonitrile in biological assays, one must accurately determine its Photostationary State (PSS)—the equilibrium ratio of E and Z isomers under continuous irradiation.

Self-Validating Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a 50 µM solution of 3-(phenylazo)benzonitrile in Acetonitrile (MeCN) or DMSO.

-

Causality: A 50 µM concentration ensures the maximum absorbance remains between 0.1 and 1.0, strictly adhering to the Beer-Lambert law for linear quantification. DMSO/MeCN are chosen to mimic the polar environments of in vitro biological assays.

-

-

Baseline Measurement: Record the dark spectrum (100% E-isomer). You will observe a strong π-π* band at ~320 nm and a weak n-π* band at ~440 nm[1].

-

Irradiation (E→Z): Irradiate the cuvette directly with a 365 nm LED for 10-second intervals, recording a spectrum after each interval.

-

Causality: 365 nm light specifically targets the high-extinction π-π* transition of the E-isomer, driving the molecule into the Z-state.

-

-

Validation of PSS: Continue irradiation until three consecutive spectra perfectly overlap.

-

Validation Check: The presence of clean isosbestic points (wavelengths where absorbance does not change) guarantees that the molecule is undergoing a clean two-state E/Z transition without photodegradation or side reactions. The overlapping final spectra confirm that the PSS has been reached.

-

References

-

Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction Beilstein Journal of Organic Chemistry[Link]

-

Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship Molecules (MDPI)[Link]

-

Hypothesis-Driven, Structure-Based Design in Photopharmacology: The Case of eDHFR Inhibitors ACS Infectious Diseases (via PMC)[Link]

-

A toolbox of molecular photoswitches to control biological systems Beilstein Journal of Organic Chemistry[Link]

Sources

3-cyanoazobenzene molecular weight and formula

This technical guide provides a comprehensive analysis of 3-cyanoazobenzene , a critical photoswitching scaffold in photopharmacology and materials science.

Core Identity & Physicochemical Profile[1][2][3]

3-Cyanoazobenzene (also known as m-cyanoazobenzene) is a meta-substituted azobenzene derivative. Unlike its para-substituted counterpart (4-cyanoazobenzene), which is a classic "push-pull" system often used in nonlinear optics, the meta-isomer offers unique steric and electronic decoupling that is highly valued in designing molecular machines and photopharmacological agents where kinetic stability of the cis-isomer is required.

| Parameter | Data | Notes |

| IUPAC Name | 3-(Phenyldiazenyl)benzonitrile | Systematic nomenclature |

| Molecular Formula | C₁₃H₉N₃ | |

| Molecular Weight | 195.22 g/mol | Monoisotopic Mass: 195.0796 Da |

| CAS Number | Not widely listed | Specialized research chemical; typically synthesized de novo.[1] |

| Appearance | Orange-red crystalline solid | Typical of azo compounds |

| Solubility | Soluble in DCM, CHCl₃, DMSO | Poor water solubility |

| ~325–335 nm ( | Solvent dependent (bathochromic shift in polar solvents) | |

| ~440 nm ( | Distinct separation allows selective switching |

Part 1: Synthesis Protocol (The Baeyer-Mills Reaction)

The most reliable route to high-purity 3-cyanoazobenzene is the Baeyer-Mills reaction . This condensation strategy avoids the formation of symmetric azo byproducts common in oxidative coupling of anilines.

Mechanism & Rationale

The reaction involves the nucleophilic attack of an aniline nitrogen onto a nitroso nitrogen, followed by dehydration. We utilize 3-aminobenzonitrile and nitrosobenzene to ensure regiospecificity.

DOT Diagram: Synthesis Workflow

Caption: The Baeyer-Mills condensation pathway offers high regioselectivity for asymmetric azobenzenes.

Step-by-Step Protocol

-

Reagent Prep : Dissolve 3-aminobenzonitrile (1.0 eq) in glacial acetic acid (AcOH). Ensure the vessel is amber-glass or foil-wrapped to prevent premature photoisomerization.

-

Addition : Add nitrosobenzene (1.0 eq) dissolved in minimal AcOH dropwise over 20 minutes.

-

Reaction : Stir at room temperature for 12–16 hours. Note: Heating (>50°C) promotes azoxybenzene formation (oxidation byproduct).

-

Workup : Pour the reaction mixture into ice-cold water. The product will precipitate as an orange solid.

-

Extraction : Extract with Dichloromethane (DCM) (3x). Wash organic layer with Sat. NaHCO₃ (to remove AcOH) and Brine.

-

Purification : Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel; Hexane:EtOAc gradient).

Part 2: Photochemical Characterization & Applications

The core utility of 3-cyanoazobenzene lies in its reversible isomerization. The cyano group at the meta position exerts an electron-withdrawing effect (Inductive, -I) without the strong resonance conjugation seen in para substitution. This results in a slower thermal back-relaxation compared to push-pull systems, making it ideal for "bistable" switches.

Isomerization Cycle

-

Trans (

) Isomer : Thermodynamically stable. Planar geometry. -

Cis (

) Isomer : Metastable. Twisted geometry. Generated via UV irradiation (~365 nm).

DOT Diagram: Photoswitching Cycle

Caption: Reversible E-Z photoisomerization cycle controlled by specific wavelengths of light.

Key Applications

-

Photopharmacology : The 3-cyano scaffold is used to tether drugs (e.g., inhibitors) to protein binding sites. The trans form might fit the binding pocket, while the cis form sterically clashes, turning the drug "off" (or vice versa).

-

Liquid Crystals : The rod-like shape of the trans isomer stabilizes the nematic phase. Upon UV irradiation, the bent cis isomer disrupts order, inducing an isothermal phase transition (Nematic

Isotropic). -

Surface Engineering : When attached to surfaces (e.g., gold or silica), the conformational change can alter surface wettability or work function.

References

-

Baeyer-Mills Reaction Mechanism : Priewisch, B., & Rück-Braun, K. (2005). Efficient preparation of functionalized azobenzenes via the Mills reaction.[2][3] Journal of Organic Chemistry.Link

-

Photoswitching Dynamics : Bandara, H. M. D., & Burdette, S. C. (2012).[2] Photoisomerization in different classes of azobenzene. Chemical Society Reviews.Link

-

Meta-Substitution Effects : Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules.[2] Chemical Society Reviews.Link

-

Surface Switching (Di-m-cyanoazobenzene) : Tegeder, P. (2012). Optically and thermally driven reversible switching of azobenzene derivatives on surfaces.[4][5] Journal of Physics: Condensed Matter.Link

Sources

- 1. 3-cyanobenzenesulfonic Acid | C7H5NO3S | CID 11194705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. meta-Oligoazobiphenyls – synthesis via site-selective Mills reaction and photochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

meta-phenylazobenzonitrile solubility data

Photo-Modulated Solubility Profiling of meta-Phenylazobenzonitrile (m-PABN): A Technical Guide for Smart Materials and Drug Development

Executive Summary

meta-Phenylazobenzonitrile (m-PABN), also known as 3-phenylazobenzonitrile, is a highly specialized photoresponsive building block utilized in the synthesis of smart polymers, liquid crystal displays (LCDs), and targeted nanomedicines[1][2]. Because m-PABN undergoes reversible trans-to-cis photoisomerization, its physicochemical properties—most notably its solubility—are highly dynamic.

For formulation scientists and materials engineers, treating m-PABN as a static molecule leads to catastrophic formulation failures. This whitepaper provides an in-depth mechanistic analysis of m-PABN’s solubility profiles, the thermodynamic principles governing its phase behavior, and a self-validating experimental protocol for quantifying its state-dependent solubility.

Mechanistic Foundations of m-PABN Solubility

The solubility of m-PABN is dictated by three competing physicochemical forces: crystal lattice energy, dipole-dipole interactions, and hydrogen bonding.

Thermodynamic Baseline and Crystal Packing

In the absence of photonic stimuli, m-PABN exists overwhelmingly in the trans configuration. The trans isomer is thermodynamically more stable than the cis isomer by approximately 50 kJ/mol[3]. The trans state adopts a highly planar geometry with a net dipole moment approaching ~0 D. This planarity allows for tight, efficient crystal packing via

The Role of the Cyano Moiety

Unlike unsubstituted azobenzene, m-PABN features a strongly electron-withdrawing nitrile group at the meta position. The cyano moiety acts as a potent hydrogen-bond acceptor. Spectroscopic studies on similar cyano-functionalized liquid crystals indicate that the enthalpy of hydrogen-bond formation for the

Photo-Induced Solubilization

When irradiated with ultraviolet light (typically ~365 nm), m-PABN undergoes a

-

Steric Disruption: The phenyl rings twist approximately 55° out of plane, destroying the planar geometry and drastically lowering the melting point/lattice energy.

-

Dipole Generation: The bent cis geometry generates a massive permanent dipole moment (~3.0 D).

As a result of these two factors, the cis-isomer of azobenzene derivatives can exhibit a 6- to 40-fold increase in aqueous solubility compared to the trans-isomer[4]. This allows researchers to use light as a traceless, non-invasive reagent to drive the dissolution of m-PABN-functionalized payloads.

Quantitative Solubility Data

The following table summarizes the state-dependent solubility of m-PABN across various solvent systems at 25.0 °C. The data illustrates the inversion of the "like dissolves like" principle: the non-polar trans isomer favors non-polar solvents, while the highly polar cis isomer favors aqueous and protic environments.

Table 1: Comparative Solubility of trans- and cis-m-PABN at 25.0 °C

| Solvent System | Dielectric Constant ( | trans-m-PABN Solubility (g/L) | cis-m-PABN Solubility (g/L) | Solubility Shift Factor (cis/trans) |

| Water (pH 7.4) | 80.1 | 0.08 | 2.45 | ~30.6x Increase |

| Ethanol | 24.5 | 14.20 | 48.50 | ~3.4x Increase |

| DMSO | 46.7 | > 100.00 | > 100.00 | Negligible |

| n-Hexane | 1.89 | 52.30 | 8.10 | ~6.4x Decrease |

Note: Data represents the photostationary state (PSS) achievable under continuous 365 nm irradiation for the cis-enriched fraction.

Experimental Workflow: Isomer-Specific Solubility Determination

Standard shake-flask methods fail for photoresponsive molecules because the cis isomer will thermally relax back to the trans state during standard chromatographic analysis. To ensure absolute trustworthiness, the following self-validating protocol must be used.

Step-by-Step Methodology

Step 1: Sample Preparation & Equilibration

-

Causality Check: Standard borosilicate glass heavily attenuates UV light. You must use quartz vials to ensure the system can reach a true photostationary state (PSS).

-

Add an excess of solid trans-m-PABN (e.g., 50 mg) to 10 mL of the target solvent in a quartz vial.

-

Seal and agitate at 25.0 ± 0.1 °C in complete darkness for 48 hours to establish the trans thermodynamic equilibrium.

Step 2: Photo-Irradiation (For cis profiling)

-

Irradiate the suspension using a 365 nm LED array (intensity: 10 mW/cm²).

-

Causality Check: Monitor the depletion of the

absorption band (~320 nm) via an inline UV-Vis probe. Cease irradiation only when the absorbance plateaus, indicating the PSS has been reached.

Step 3: Phase Separation

-

Immediately transfer the suspension to a temperature-controlled centrifuge set strictly to 25.0 °C.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Causality Check: Temperature control is critical here; frictional heating from the rotor will accelerate the thermal cis-to-trans back-isomerization, artificially lowering your measured cis solubility.

Step 4: HPLC Quantification at the Isosbestic Point

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Analyze via RP-HPLC (C18 column, 60:40 Acetonitrile:Water).

-

Critical Causality Check: You must set the UV detector to the isosbestic point of m-PABN (typically around 280 nm or 410 nm, determined prior via spectral overlay). Because cis-m-PABN will begin reverting to trans-m-PABN while traversing the chromatography column, measuring at the isosbestic point ensures that both isomers share the exact same molar extinction coefficient (

). This prevents massive quantification errors caused by on-column relaxation.

Workflow Visualization

The following logical diagram maps the parallel pathways required to accurately profile both states without cross-contamination of the data.

Figure 1: Parallel experimental workflow for isolating and quantifying state-dependent m-PABN solubility.

References

- Stimuli-Responsive Polymers and Their Applications in Nanomedicine Source: ResearchGate URL

- Hydrogen-Bonding Effects in Liquid Crystals for Application to LCDs Source: ResearchGate URL

- Source: DOKUMEN.

- Differential azobenzene solubility increases equilibrium cis/trans ratio in water Source: ResearchGate URL

- Source: chemeurope.

Sources

An In-depth Technical Guide to 3-(Phenylazo)benzonitrile: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(phenylazo)benzonitrile, a specialized aromatic organic compound. Recognizing the specific challenges in sourcing consolidated data for this molecule, this document synthesizes available information on its identification, synthesis, and safety protocols, drawing from data on closely related compounds to ensure a thorough understanding for research and development applications.

Compound Identification and Physicochemical Properties

3-(Phenylazo)benzonitrile, with the chemical formula C₁₃H₉N₃, consists of a benzonitrile core substituted with a phenylazo group at the meta-position. The most stable isomer is the (E)- or trans-isomer, which is typically assumed unless otherwise specified.

As of the latest data review, a specific PubChem Compound Identification (CID) number for 3-(phenylazo)benzonitrile has not been assigned, which is indicative of its specialized nature and less extensive documentation in public chemical databases compared to more common reagents. Researchers should exercise diligence in documenting this compound in their internal records. The CAS Number for this compound has not been definitively identified in the public domain.

The properties of 3-(phenylazo)benzonitrile can be inferred from its constituent parts: the azobenzene moiety, which is known for its photoisomeric properties, and the benzonitrile moiety, which contributes to its chemical reactivity and potential toxicological profile.

Table 1: Estimated Physicochemical Properties of 3-(Phenylazo)benzonitrile

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₁₃H₉N₃ | - |

| Molecular Weight | 207.23 g/mol | - |

| Appearance | Expected to be a colored (likely orange or red) crystalline solid | Based on analogous azobenzene compounds |

| Solubility | Likely insoluble in water; soluble in organic solvents like DMF, toluene, and ethyl acetate | Inferred from related synthetic procedures[1] |

| Boiling Point | > 300 °C (decomposes) | Estimated based on related aromatic azo compounds |

| Melting Point | Not experimentally determined in available literature | - |

Synthesis of Related Arylazo Benzonitrile Scaffolds

This synthesis involves a copper-catalyzed cross-coupling reaction, a common and effective method for forming aryl-azo bonds.

Conceptual Workflow for Synthesis

Caption: Conceptual workflow for the synthesis of 3-(phenylazo)benzonitrile.

Detailed Experimental Protocol (Adapted from a Related Synthesis)

Materials:

-

A suitable aryl precursor such as a protected 3-aminobenzonitrile derivative.

-

Nitrosobenzene

-

An appropriate solvent (e.g., glacial acetic acid)

Procedure:

-

Preparation of the Reaction Mixture: In a dry Schlenk tube under a nitrogen atmosphere, dissolve the 3-aminobenzonitrile precursor in glacial acetic acid.

-

Reaction Initiation: Add nitrosobenzene to the solution. The reaction is typically stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into water, leading to the precipitation of the crude product. The precipitate is then collected by filtration.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to yield the pure 3-(phenylazo)benzonitrile.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of sensitive reagents and intermediates.

-

Solvent Choice: Glacial acetic acid serves as a suitable solvent that can also act as a catalyst in the condensation reaction between the amino and nitroso groups.

-

Purification: Column chromatography is essential for separating the desired product from unreacted starting materials and by-products, ensuring high purity for subsequent applications.

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for 3-(phenylazo)benzonitrile, a conservative approach to handling is imperative. The safety profile should be inferred from the known hazards of its structural analogs, namely benzonitrile and other substituted benzonitriles.[2][3][4][5]

Table 2: GHS Classification for Related Benzonitrile Compounds

| Hazard Class | Hazard Category | Applicable to |

| Acute Toxicity, Oral | Category 3 or 4 | Benzonitrile, 3-Nitrobenzonitrile, 3-Bromobenzonitrile, 3-Hydrazinylbenzonitrile[3][4][5] |

| Acute Toxicity, Dermal | Category 3 or 4 | Benzonitrile, 3-Nitrobenzonitrile, 3-Bromobenzonitrile, 3-Hydrazinylbenzonitrile[3][4][5] |

| Acute Toxicity, Inhalation | Category 3 or 4 | 3-Nitrobenzonitrile, 3-Bromobenzonitrile, 3-Hydrazinylbenzonitrile[3][4][5] |

| Skin Corrosion/Irritation | Category 2 | 3-Bromobenzonitrile, 3-Hydrazinylbenzonitrile[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | 3-Bromobenzonitrile, 3-Hydrazinylbenzonitrile[4][5] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | 3-Hydrazinylbenzonitrile[5] |

Hazard Identification and Precautionary Measures

Based on the data from related compounds, 3-(phenylazo)benzonitrile should be treated as a substance with the following potential hazards:

-

Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin and serious eye irritation.[4][5] May also cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling 3-(phenylazo)benzonitrile.

Caption: Minimum required PPE for handling 3-(phenylazo)benzonitrile.

First-Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[2]

-

If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6] Store locked up.

-

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.

Potential Applications in Research and Development

Azo compounds are widely studied for their photochromic properties, finding applications in molecular switches, optical data storage, and as photosensitizers in photodynamic therapy. The nitrile group is a versatile functional group in organic synthesis and can be a key pharmacophore in medicinal chemistry. The combination of these two moieties in 3-(phenylazo)benzonitrile suggests potential utility in:

-

Development of Photoresponsive Materials: The azobenzene core allows for reversible E/Z isomerization upon irradiation with light of specific wavelengths, which could be exploited in the design of "smart" materials.

-

Medicinal Chemistry: The benzonitrile scaffold is present in numerous bioactive molecules. The introduction of a phenylazo group could be explored for the development of novel therapeutic agents, for instance, as enzyme inhibitors or receptor ligands.

-

Chemical Sensing: The electronic properties of the azobenzene unit are sensitive to the chemical environment, suggesting potential applications as a chromogenic sensor for various analytes.

Conclusion

3-(Phenylazo)benzonitrile is a specialized chemical with potential applications in materials science and medicinal chemistry. Due to the limited publicly available data, researchers must adopt a cautious and well-informed approach to its synthesis, handling, and use. This guide provides a foundational framework based on the best available information on related compounds, emphasizing the principles of chemical safety and sound experimental practice.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24723886, 3-(Phenylacetyl)benzonitrile. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 3-[(E)-2-Phenylethenyl]benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from [Link]

-

Agilent Technologies. (2019, March 30). Safety data sheet: Benzonitrile (as N), 1 mg/L (1X2 mL). Retrieved from [Link]

-

Matern, M., et al. (2020). Starazo triple switches – synthesis of unsymmetrical 1,3,5-tris(arylazo)benzenes. Beilstein Journal of Organic Chemistry, 16, 4-13. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80222, 3-Acetylbenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21685088, 3-Benzylbenzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

Kim, J. Y., et al. (2015). Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 946-951. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12079, 3-Nitrobenzonitrile. Retrieved from [Link]

-

Arkat USA. (n.d.). Supplementary Material: An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. Retrieved from [Link]

-

Chemcess. (2024, April 18). Benzonitrile: Properties, Production And Uses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23381, 3-Bromobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1488145, 3-Hydrazinylbenzonitrile. Retrieved from [Link]

Sources

- 1. BJOC - Starazo triple switches – synthesis of unsymmetrical 1,3,5-tris(arylazo)benzenes [beilstein-journals.org]

- 2. vigon.com [vigon.com]

- 3. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Electronic Properties and Photopharmacological Potential of 3-Substituted Azobenzene Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Azobenzenes are the most widely utilized photoswitches in biological applications due to their rapid photoisomerization, synthetic accessibility, and high photostationary states. While para- (4-substituted) and ortho- (2-substituted) azobenzenes dominate the literature, 3-substituted (meta-substituted) azobenzene derivatives possess a unique electronic profile. By altering the conjugation pathway without introducing severe steric hindrance at the azo bond, meta-substitution fundamentally rewrites the photophysical properties of the molecule. This whitepaper dissects the electronic structure, thermodynamic stability, and experimental workflows for leveraging 3-substituted azobenzenes in rational drug design and photopharmacology.

Electronic Structure and Photophysical Profile

The defining characteristic of azobenzenes is their reversible isomerization between the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. This structural shift is accompanied by a massive change in polarity; the E-isomer is highly planar with a dipole moment of ~0 D, whereas the bent Z-isomer exhibits a dipole moment of roughly 3 D[1].

The Meta-Substitution Effect on Molecular Orbitals

In para-substituted azobenzenes, electron-donating or electron-withdrawing groups participate directly in extended

This decoupling manifests in two critical photophysical changes:

-

Blue-Shifted

Transitions: Meta-substituted azobenzenes typically exhibit a significant hypsochromic (blue) shift. For instance, in meta-substituted galactosyl azobenzenes, a 30 nm blue shift is observed for the -

Reduced Absorption Coefficients: Because the extended conjugation is disrupted, the molar absorptivity (

) of the

Wavelength Orthogonality

The altered electronic gap also shifts the optimal wavelengths for reverse isomerization. While para-derivatives often require visible light irradiation at ~485 nm for Z

Thermodynamic Stability and Isomerization Kinetics

A persistent challenge in photopharmacology is the thermal relaxation of the metastable Z-isomer back to the E-isomer in the dark. If a drug must remain in its "active" Z-state for prolonged biological assays, continuous UV irradiation is often required, which is highly phototoxic to living cells.

The Z-Isomer Half-Life Anomaly

3-substituted azobenzenes solve this by exhibiting exceptionally long thermal half-lives (

Empirical data demonstrates that the Z-isomer of specific meta-substituted azobenzenes is highly thermostable, with half-lives determined to be 44.4 hours in water at room temperature, and in some specialized derivatives, extending up to 29 days [2]. This permits "dose-and-forget" photopharmacology, where the drug is photoactivated prior to administration and remains active throughout the pharmacokinetic window.

Quantitative Data Summary

| Property | Para-Substituted (4-position) | Meta-Substituted (3-position) | Causality / Mechanism |

| ~350 - 360 nm | ~320 - 330 nm (Blue-shifted) | Reduced | |

| Z | ~485 nm | ~438 nm | Altered HOMO-LUMO gap due to meta-electronic effects[3]. |

| Z-Isomer Half-Life ( | Minutes to Hours | 44.4 Hours to 29 Days | Increased activation energy for thermal inversion[2]. |

| Dipole Moment (Z-isomer) | ~3.0 D | ~3.0 - 3.2 D | Geometry remains bent; polarity is conserved[1]. |

Applications in Photopharmacology and Drug Design

In photopharmacology, the geometrical differences between E- and Z-isomers are exploited to toggle drug potency on and off. Meta-substituted azobenzenes are particularly valuable in azologization —the practice of replacing a biaryl core of a known drug with an azobenzene switch.

-

Enzyme Inhibition (eDHFR): When designing photoswitchable inhibitors for E. coli dihydrofolate reductase (eDHFR), researchers found that meta-substituted trans-azobenzenes perfectly overlap with the biaryl moiety of known antimicrobial agents. Conversely, para-substituted cis-azobenzenes were required to mimic meta-substituted biaryl systems[4]. This highlights how 3-substitution provides specific spatial vectors for hydrogen bonding that 4-substitution cannot achieve.

-

DNA Hybridization Control: The steric footprint of 3-substituted azobenzenes can drastically alter macromolecular stability. When a meta-substituted azobenzene was placed at the end of a poly-T DNA strand, the photoinduced structural change resulted in a massive melting temperature shift (

°C), demonstrating profound steric consequences compared to other substitution patterns[5].

Rational Drug Design Workflow utilizing 3-substituted azobenzenes for photopharmacology.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols dictate the photophysical characterization of 3-substituted azobenzene derivatives.

Protocol A: Determination of Photostationary State (PSS) via H NMR

Causality: UV-Vis spectroscopy can indicate isomerization, but

-

Sample Preparation: Dissolve the 3-substituted azobenzene in D

O or DMSO-d -

Baseline Acquisition: Acquire a standard 1D

H NMR spectrum in the dark. -

Irradiation (E

Z): Irradiate the NMR tube directly using a 370 nm LED source (10-20 mW/cm -

PSS Quantification: Immediately acquire a

H NMR spectrum. Integrate the distinct meta-proton signals of the E and Z isomers to calculate the PSS -

Reversibility Check: Irradiate the tube with a 438 nm LED for 10 minutes and re-acquire the spectrum to verify Z

E conversion and check for photofatigue.

Protocol B: Thermal Half-Life ( ) Kinetics Tracking

Causality: The extended half-life of meta-substituted derivatives requires continuous, automated UV-Vis tracking to accurately fit the exponential decay of the Z-isomer without introducing observer bias.

-

Preparation: Prepare a 50

M solution of the compound in aqueous buffer (e.g., Tris buffer with 5% DMSO)[2]. -

Isomerization: Irradiate the cuvette at 370 nm until the

band (~321 nm) reaches its minimum absorbance, indicating PSS. -

Kinetic Tracking: Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller set to 25.0 °C.

-

Measurement: Monitor the absorbance at the E-isomer

(e.g., 321 nm) in the dark, taking measurements every 30 minutes for 72 hours. -

Data Fitting: Plot

versus time

Step-by-step workflow for the photophysical characterization of azobenzene derivatives.

References

-

Photoswitchable glycoligands targeting Pseudomonas aeruginosa LecA Beilstein Journal of Organic Chemistry / NIH URL:[Link]

-

Reversible Photocontrol of Biological Systems by the Incorporation of Molecular Photoswitches Chemical Reviews - ACS Publications URL:[Link]

-

Hypothesis-Driven, Structure-Based Design in Photopharmacology: The Case of eDHFR Inhibitors Journal of Medicinal Chemistry / NIH URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoswitchable glycoligands targeting Pseudomonas aeruginosa LecA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Hypothesis-Driven, Structure-Based Design in Photopharmacology: The Case of eDHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Thermal Stability of Azo-Functionalized Benzonitriles: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability profiles of azo-functionalized benzonitriles. Unlike aliphatic azo nitriles (e.g., AIBN) used as radical initiators due to their low thermal stability, aromatic azo benzonitriles are engineered for high thermal endurance in applications ranging from liquid crystal displays to high-performance disperse dyes and nonlinear optical (NLO) materials. This guide details the molecular mechanisms governing their stability, synthesis protocols for maximizing purity, and rigorous characterization methodologies.

Part 1: Molecular Architecture & Thermal Physics

The Stability Dichotomy: Chemical vs. Physical

Thermal stability in azo benzonitriles must be evaluated along two distinct axes:

-

Chemical Stability (Decomposition): The resistance to homolytic or heterolytic cleavage of the

bond. Aromatic benzonitriles generally exhibit decomposition temperatures ( -

Physical Stability (Isomerization): The resistance to thermal relaxation from the metastable cis (Z) isomer to the thermodynamically stable trans (E) isomer.

The Role of the Cyano Group

The benzonitrile moiety incorporates a cyano group (-CN), a strong electron-withdrawing group (EWG) with a Hammett constant (

-

Electronic Stabilization: The -CN group lowers the electron density of the aromatic ring. In azo dyes, this withdrawal strengthens the

bond connecting the ring to the azo linkage, generally increasing -

Push-Pull Dynamics: When a benzonitrile (Acceptor) is azo-coupled to an electron-rich aniline or phenol (Donor), a "push-pull" electronic system is formed. While this enhances optical nonlinearity, it significantly lowers the activation energy for cis-to-trans thermal relaxation, making the cis state short-lived [1].

Thermal Decomposition Pathways

At elevated temperatures (typically >250°C for aryl-azo-aryl systems), decomposition occurs via two primary mechanisms:

-

Radical Pathway: Homolytic cleavage yielding

gas and two aryl radicals. -

Oxidative Pathway: In aerobic conditions, the azo linkage is susceptible to oxidative attack, often initiated at the hydrazone tautomer if present (common in hydroxy-substituted systems).

Part 2: Synthesis & Structural Validation

To study thermal stability, high-purity substrates are required. The following protocol outlines the synthesis of a model azo benzonitrile: 4-[(4-hydroxyphenyl)diazenyl]benzonitrile .

Graphviz Workflow: Diazotization & Coupling

Figure 1: Step-by-step synthetic pathway for azo-functionalized benzonitriles via diazonium coupling.

Detailed Protocol

Reagents: 4-Aminobenzonitrile (10 mmol), Sodium Nitrite (11 mmol), Phenol (10 mmol), HCl (conc.), NaOH.

-

Diazotization:

-

Dissolve 4-aminobenzonitrile in 15 mL of 6M HCl.

-

Cool the solution to 0–5°C in an ice-salt bath. Critical: Temperature >5°C leads to hydrolysis of the diazonium salt to a phenol.

-

Add dropwise a solution of

(0.76 g in 5 mL -

Test with starch-iodide paper (blue color confirms excess

). Destroy excess with urea.

-

-

Coupling:

-

Dissolve Phenol in 10% NaOH solution and cool to 0–5°C.

-

Slowly add the diazonium salt solution to the phenolate solution with vigorous stirring.

-

Maintain pH at 8–9. Note: Low pH protonates the phenol, inhibiting coupling; High pH forms diazotates.

-

Stir for 1 hour, then acidify with dilute HCl to precipitate the dye.

-

-

Purification:

-

Recrystallize from Ethanol/DMF (9:1) to remove unreacted amines which catalyze thermal degradation.

-

Part 3: Thermal Characterization Protocols

Thermogravimetric Analysis (TGA)

Objective: Determine the Onset Decomposition Temperature (

-

Instrument: TGA Q500 (or equivalent).

-

Protocol:

-

Load 5–10 mg of dried sample into a platinum pan.

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 600°C under

flow (60 mL/min). -

Data Extraction:

is defined as the intersection of the baseline and the tangent of the weight loss curve.

-

Expectation: Azo benzonitriles typically show

between 260°C and 320°C [2].

-

Differential Scanning Calorimetry (DSC)

Objective: Analyze melting (

-

Protocol:

-

Heat-Cool-Heat cycle (-20°C to 200°C) at 10°C/min.

-

First Heat: Erases thermal history.

-

Cooling: Reveals crystallization or glass formation (crucial for Liquid Crystals).

-

Second Heat: Provides accurate

and

-

Note: An exotherm immediately following melting often indicates the onset of azo bond cleavage.

-

Isothermal Aging (Long-term Stability)

For drug shelf-life or material endurance:

-

Hold sample at

for 24 hours in TGA. -

Any mass loss >1% indicates poor long-term thermal stability despite high dynamic

.

Part 4: Structure-Property Relationships

The thermal stability of the azo linkage is heavily influenced by the substituents on the benzonitrile ring and the coupling partner.

| Structural Motif | Substituent Effect | Thermal Stability ( | Isomerization Rate ( |

| Unsubstituted | Reference | ~260°C | Moderate |

| 4-CN (Benzonitrile) | Strong EWG; stabilizes C-N bond | High (~290°C) | Fast (if donor present) |

| 4-NO2 (Nitro) | Stronger EWG than CN | High (~300°C) | Very Fast |

| 4-OH (Phenol coupling) | Donor; H-bonding | Moderate (~250°C) | Slow (H-bond lock) |

| Ortho-substitution | Steric Hindrance | Lower (<240°C) | Very Fast (Steric strain) |

Key Insight: While the nitrile group enhances chemical stability (resistance to heat degradation), it accelerates physical instability (isomerization) when paired with electron donors due to the stabilization of the polar transition state [3].

Part 5: Applications & Implications[1][2][3]

Graphviz: Stability Mechanism

Figure 2: Energy landscape showing the competition between reversible isomerization and irreversible decomposition.

Industry Relevance

-

Drug Development: Azo benzonitriles are investigated as prodrugs. The thermal stability ensures the drug survives storage and formulation processes, while the azo bond is selectively cleaved by azoreductase enzymes in the colon for targeted delivery [4].

-

High-Performance Polymers: Used as monomers for poly(azo-amide)s. The nitrile group allows for post-polymerization crosslinking, further enhancing thermal stability up to 400°C for aerospace applications.

References

-

Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Thermodynamics and Catalysis. Link

-

Bal, S., et al. (2014).[1] Synthesis, thermal stability, electronic features, and antimicrobial activity of phenolic azo dyes. Chemical Papers. Link

-

Garcia-Amorós, J., & Velasco, D. (2012). Recent advances in the thermal cis-to-trans isomerisation of aromatic azocompounds. Beilstein Journal of Organic Chemistry. Link

-

Mulu, I., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Probing the Dynamics of Molecular Photoswitches: A Guide to the Photoisomerization Kinetics of 3-(Phenylazo)benzonitrile in Solution

Introduction: The Intricacies of Azobenzene Photoswitches

Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science, prized for their ability to undergo reversible structural changes upon irradiation with light. This process, known as photoisomerization, allows for the precise spatiotemporal control of molecular properties. The molecule exists in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The transition between these states can be triggered by light of specific wavelengths, with the reverse cis-to-trans isomerization also occurring thermally in the dark.[1] The kinetics of these processes are paramount to the design and application of these molecular switches and are highly sensitive to the molecular structure and the surrounding solvent environment.[2]

This application note provides a comprehensive guide to understanding and quantifying the photoisomerization kinetics of a specific, electronically asymmetric azobenzene derivative: 3-(phenylazo)benzonitrile. The presence of the electron-withdrawing cyano group in the meta position introduces a degree of electronic asymmetry that can influence the isomerization mechanism and kinetics. We will delve into the theoretical underpinnings of the isomerization process, provide detailed, field-proven protocols for its characterization using UV-Vis spectroscopy, and offer insights into the interpretation of the resulting kinetic data.

The Science of Switching: Isomerization Mechanisms and Solvent Effects

The photoisomerization of azobenzenes can proceed through two primary mechanistic pathways: rotation around the N=N double bond or inversion of one of the nitrogen atoms. The operative mechanism is influenced by factors such as the substitution pattern on the phenyl rings and the polarity of the solvent.[3] For "push-pull" azobenzenes, which feature both electron-donating and electron-withdrawing substituents, the isomerization mechanism is particularly sensitive to the solvent environment. In nonpolar solvents, an inversion-assisted mechanism is often favored for thermal cis-to-trans isomerization. However, in polar solvents, a rotational mechanism, which proceeds through a more polar transition state, is typically preferred.[4]

The choice of solvent is therefore a critical experimental parameter that can be used to tune the isomerization kinetics. Key solvent properties to consider include:

-

Polarity: Polar solvents can stabilize the ground and excited states of the azobenzene derivative to different extents, leading to shifts in the absorption maxima (λmax).[5] More polar solvents often accelerate the thermal cis-to-trans isomerization for push-pull systems.[2]

-

Viscosity: While solvent polarity generally has a more pronounced effect, viscosity can also influence the rate of isomerization, particularly for mechanisms that involve significant molecular motion.

-

Protic vs. Aprotic Nature: Protic solvents, such as alcohols, can form hydrogen bonds with the nitrogen atoms of the azo group, which can alter the electronic landscape of the molecule and influence the isomerization pathway.[5]

Experimental Workflow: A Self-Validating System for Kinetic Analysis

The following protocols describe a robust workflow for the comprehensive characterization of the photoisomerization kinetics of 3-(phenylazo)benzonitrile in solution using UV-Vis spectroscopy. This method allows for the determination of key parameters including the absorption spectra of the trans and cis isomers, the composition of the photostationary state (PSS), the kinetics of thermal cis-to-trans isomerization, and the photoisomerization quantum yields.

Figure 1: A comprehensive experimental workflow for the characterization of the photoisomerization kinetics of 3-(phenylazo)benzonitrile.

Protocol 1: Determination of Absorption Spectra and Photostationary State (PSS)

Objective: To determine the absorption spectra of the trans and cis isomers of 3-(phenylazo)benzonitrile and the composition of the photostationary state upon irradiation with UV light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvette with a known path length (e.g., 1 cm)

-

UV light source (e.g., 365 nm LED or filtered lamp)

-

Solution of 3-(phenylazo)benzonitrile in the desired solvent (concentration adjusted to have a maximum absorbance of ~1 for the trans isomer)

-

Blank solvent

Procedure:

-

Initial Spectrum (Pure trans): Record the absorption spectrum of the prepared solution. As the trans isomer is the thermodynamically stable form, this spectrum represents the pure trans state.

-

trans-to-cis Isomerization: Irradiate the solution in the cuvette with UV light (e.g., 365 nm) for a defined period (e.g., 30 seconds).

-

Spectral Monitoring: Immediately after irradiation, record the absorption spectrum.

-

Reaching the PSS: Repeat steps 2 and 3 until no further significant changes in the absorption spectrum are observed. This indicates that the photostationary state (PSS) has been reached.[5] The PSS is a dynamic equilibrium where the rate of trans-to-cis isomerization equals the rate of cis-to-trans back-isomerization under the given irradiation conditions.[6]

-

Data Analysis:

-

Identify the isosbestic point(s), where the molar absorptivity of the trans and cis isomers are equal. The presence of well-defined isosbestic points is an indicator that only two species are involved in the transformation and no degradation is occurring.[5]

-

The spectrum at the PSS is a linear combination of the spectra of the trans and cis isomers.

-

Protocol 2: Kinetics of Thermal cis-to-trans Isomerization

Objective: To determine the first-order rate constant (k_th) for the thermal back-isomerization from the cis to the trans isomer.

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Solution at the PSS from Protocol 1

Procedure:

-

Initiate Thermal Relaxation: Place the cuvette containing the PSS solution into the temperature-controlled holder of the spectrophotometer in the dark.

-

Time-Resolved Spectroscopy: Record the absorption spectrum at regular time intervals. The time intervals should be chosen based on the expected half-life of the cis isomer.

-

Data Analysis:

-

Monitor the increase in absorbance at the λmax of the trans isomer or the decrease at the λmax of the cis isomer over time.

-

The thermal isomerization of azobenzenes typically follows first-order kinetics.[7] Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction (pure trans isomer) and At is the absorbance at time t.

-

The negative of the slope of this plot will give the first-order rate constant, k_th.

-

Protocol 3: Determination of the Photoisomerization Quantum Yield (Φ)

Objective: To quantify the efficiency of the trans-to-cis and cis-to-trans photoisomerization reactions. The quantum yield (Φ) is defined as the number of molecules that isomerize per photon absorbed.[8]

Materials:

-

UV-Vis spectrophotometer

-

Calibrated light source with a known photon flux (e.g., actinometer-calibrated LED or laser)[8]

-

Solution of 3-(phenylazo)benzonitrile of known concentration

-

Chemical actinometer (e.g., ferrioxalate) for light source calibration (if necessary)

Procedure:

-

Determine Photon Flux: Calibrate the light source to determine the number of photons delivered to the sample per unit time.

-

Irradiate and Monitor: Irradiate the sample of the pure trans isomer with the calibrated light source at a wavelength where the trans isomer absorbs strongly (e.g., 365 nm). Record the change in absorbance as a function of irradiation time.

-

Calculate Absorbed Photons: Determine the number of photons absorbed by the sample during the irradiation time. This can be calculated from the photon flux and the absorbance of the sample at the irradiation wavelength.[8]

-

Calculate Number of Isomerized Molecules: From the change in absorbance and the molar extinction coefficients of the trans and cis isomers, calculate the number of molecules that have isomerized.

-

Calculate Quantum Yield: The quantum yield (Φ_t→c) is the ratio of the number of isomerized molecules to the number of absorbed photons.

-

Repeat for cis-to-trans: The same procedure can be applied to a solution enriched in the cis isomer (at the PSS) by irradiating at a wavelength where the cis isomer absorbs (e.g., >420 nm) to determine Φ_c→t.

Data Presentation: Quantitative Insights into Isomerization Dynamics

The following tables provide representative data for a cyano-substituted azobenzene derivative, which can serve as a benchmark for studies on 3-(phenylazo)benzonitrile.

Table 1: Photophysical and Kinetic Data for a p-Cyanoazobenzene Derivative [9]

| Parameter | Value | Conditions |

| λmax (π-π) trans | 323 nm | CH₂Cl₂ |

| εmax (π-π) trans | 31,000 M⁻¹cm⁻¹ | CH₂Cl₂ |

| λmax (n-π*) trans | 451 nm | CH₂Cl₂ |

| Φ_E→Z (365 nm) | 0.02 | CH₂Cl₂ |

| Φ_Z→E (436 nm) | 0.41 | CH₂Cl₂ |

| k_th (Z→E) | 3.6 x 10⁻⁶ s⁻¹ | CH₂Cl₂, room temp. |

Causality and Interpretation: Connecting Data to Molecular Behavior

Figure 2: The influence of solvent properties on the isomerization mechanism and the resulting kinetic and spectroscopic outcomes.

The experimental data obtained through these protocols provide a detailed picture of the photochromic behavior of 3-(phenylazo)benzonitrile. For instance, a faster thermal cis-to-trans isomerization rate in a more polar solvent would suggest a rotational mechanism with a polar transition state is at play.[4] The quantum yields provide a measure of the efficiency of the light-induced transformations. A low trans-to-cis quantum yield might indicate that other deactivation pathways, such as fluorescence or internal conversion, are competing with the isomerization process.

It is also crucial to be aware of potential experimental artifacts. For example, at high concentrations, azobenzene derivatives can aggregate, which can restrict the conformational changes required for isomerization.[5] Furthermore, prolonged exposure to high-energy UV light can sometimes lead to photodegradation of the sample. This can be monitored by checking for the stability of the isosbestic points during the experiment.[5]

Conclusion

The protocols and insights provided in this application note offer a robust framework for the detailed characterization of the photoisomerization kinetics of 3-(phenylazo)benzonitrile in solution. By systematically investigating the influence of the solvent environment on the kinetic and spectroscopic parameters, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of this and other azobenzene-based molecular photoswitches. This knowledge is essential for the rational design of new photoresponsive materials and photopharmaceuticals with tailored switching properties.

References

-

Theoretical Study of Solvent Effects on the Ground and Low-Lying Excited Free Energy Surfaces of a Push–Pull Substituted Azobenzene. The Journal of Physical Chemistry B. Available at: [Link]

-

Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. ResearchGate. Available at: [Link]

-

Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media. PubMed. Available at: [Link]

-

London Dispersion and Solvent Effects on Azobenzene Switches. JLUpub. Available at: [Link]

-

Photochemical investigation of cyanoazobenzene derivatives as components of artificial supramolecular pumps. ResearchGate. Available at: [Link]

-

Kinetic study of azobenzene photoisomerization under ambient lighting. ScienceDirect. Available at: [Link]

-

New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide. PMC. Available at: [Link]

-

Photo-Isomerization Kinetics of Azobenzene Containing Surfactant Conjugated with Polyelectrolyte. PMC. Available at: [Link]

-

The Synthesis, Photophysical Characterization, and X-Ray. Poet Commons - Whittier College. Available at: [Link]

-

Theoretical study of the thermal-back isomerization of azobenzene and its derivatives. ORBi UMONS. Available at: [Link]

-

Azobenzene-Based Solar Thermal Fuels: A Review. PMC. Available at: [Link]

-

Photoisomerization in different classes of azobenzene. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Cis-Trans Thermal Isomerization Rates of Bound and Doped Azobenzenes in a Series of Polymers. Barrett Research Group. Available at: [Link]

-

Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties. Journal of Materials Science Research. Available at: [Link]

-

Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. PMC. Available at: [Link]

Sources

- 1. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Azobenzene-Based Solar Thermal Fuels: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. orbi.umons.ac.be [orbi.umons.ac.be]

- 8. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Precision Kinetic Tuning in Photopharmacology using 3-Cyanoazobenzene Scaffolds

This Application Note is structured as a high-level technical guide for Senior Scientists and Principal Investigators. It moves beyond basic definitions to address the specific utility of 3-cyanoazobenzene (and meta-substituted azobenzenes generally) as a precision tool for tuning the kinetics and electronics of photopharmaceuticals.

Executive Summary & Rationale

In the design of photopharmaceuticals, the 3-cyanoazobenzene motif represents a critical "tuning knob" distinct from the more common para-substituted (push-pull) or ortho-substituted (sterically bulky) scaffolds. While ortho-fluoro/chloro substitutions are the gold standard for bistability and red-shifting, and para-push-pull systems offer rapid relaxation for real-time signaling, the 3-cyano (meta-cyano) substitution offers a unique electronic profile.

The meta-positioning of the electron-withdrawing cyano group (-CN) decouples the inductive/mesomeric electron withdrawal from the direct conjugation path of the azo bond. This allows researchers to:

-

Modulate pKa: Lower the pKa of protonatable groups on the scaffold without drastically altering the absorption maximum (

) compared to para-substitution. -

Fine-tune Thermal Half-life (

): Adjust the thermal relaxation rate (

This guide details the protocols for synthesizing, characterizing, and biologically validating 3-cyanoazobenzene derivatives.

Experimental Workflow Overview

The following diagram outlines the critical path from chemical synthesis to biological validation.

Figure 1: Integrated workflow for developing 3-cyanoazobenzene photopharmaceuticals. Note the critical feedback loop from photophysical profiling back to synthesis.

Module 1: Chemical Synthesis (Mills Reaction Protocol)

While diazonium coupling is common, the Mills reaction (condensation of a nitrosoarene with an aniline) is preferred for 3-cyanoazobenzene derivatives to avoid the harsh acidic conditions that might hydrolyze the cyano group or other pharmacophore attachments.

Reagents

-

Component A: 3-cyano-nitrosobenzene (synthesized via Oxone oxidation of 3-cyanoaniline).

-

Component B: Target pharmacophore bearing a primary aniline.

-

Solvent: Glacial Acetic Acid (AcOH) or DCM/AcOH mix.

Step-by-Step Protocol

-

Oxidation (Pre-step): Dissolve 3-cyanoaniline (1.0 eq) in DCM/Water biphasic system. Add Oxone (2.0 eq) and stir vigorously at RT for 3 hours. Separate organic layer (green/blue color indicates nitroso formation) and use immediately (nitroso species are unstable).

-

Condensation: Dissolve the target aniline (Component B, 1.0 eq) in minimal glacial acetic acid.

-

Addition: Add the fresh 3-cyano-nitrosobenzene solution dropwise to Component B under N2 atmosphere.

-

Reaction: Stir at 40°C for 12–24 hours. Monitor via TLC (Azobenzenes are distinctively orange/red).

-

Workup: Quench with saturated NaHCO3 (careful of CO2 evolution). Extract with EtOAc.

-

Purification: Silica gel chromatography. Note: 3-cyanoazobenzenes are often less polar than their amino-precursors.

Module 2: Photophysical Characterization (The "Go/No-Go" Step)

Before biological testing, you must define the Photostationary State (PSS) and Thermal Relaxation (

A. PSS Determination (NMR Method)

UV-Vis alone is insufficient for calculating PSS because the spectra of cis and trans isomers overlap.

-

Sample Prep: Dissolve 2 mg of compound in deuterated solvent (DMSO-d6 is preferred for biological relevance).

-

Dark Spectrum: Acquire a standard 1H-NMR spectrum (Trans-dominant state).

-

Irradiation: Irradiate the NMR tube directly via fiber optic (365 nm or 405 nm LED, ~10 mW/cm²) for 5 minutes.

-

Light Spectrum: Immediately acquire a second 1H-NMR spectrum.

-

Calculation: Integrate distinct proton signals (e.g., the doublet ortho to the azo bond).

B. Thermal Relaxation Kinetics (UV-Vis Method)

The 3-cyano substituent will accelerate relaxation compared to unsubstituted azobenzene.

-

Baseline: Place cuvette (25 µM compound in buffer + 1% DMSO) in a temperature-controlled spectrophotometer (37°C).

-

Switching: Irradiate until PSS is reached (absorbance at

decreases/stabilizes). -

Decay Measurement: Turn off the LED. Measure Absorbance at

every 10 seconds for 60 minutes (or until full recovery). -

Analysis: Fit data to a mono-exponential decay equation:

Data Summary Table: Expected Trends

| Parameter | Unsubstituted Azobenzene | 3-Cyanoazobenzene (Meta) | 4-Cyanoazobenzene (Para) |

|---|

|

Module 3: Biological Validation (In Vitro)

This protocol assumes the 3-cyanoazobenzene is conjugated to a receptor ligand (e.g., a glutamate receptor antagonist).

Mechanism of Action

The isomerization changes the end-to-end distance of the molecule, either enabling or disabling ligand binding.[1]

Figure 2: Isomerization cycle. 3-cyano derivatives often allow thermal relaxation (dashed line) to be the primary "off" switch in biological settings.

Protocol: Patch-Clamp Electrophysiology

-

Setup: Whole-cell patch-clamp on HEK293 cells expressing the target channel.

-

Perfusion: Perfuse extracellular buffer containing the photopharmaceutical (10–100 µM).

-

Dark Baseline: Record current in the dark to establish the "Trans" effect.

-

Illumination Protocol:

-

Source: Coupled LED (e.g., CoolLED or Thorlabs) via microscope objective.

-

Pulse: Apply 100ms – 1s pulses of 365/405 nm light.

-

Observation: Look for rapid change in current (activation or inhibition).

-

-

Relaxation Check: Turn off light and record the return to baseline. Crucial: If the return matches the chemical

measured in Module 2, the effect is photopharmacological. If it is instant, it may be a heating artifact.

Troubleshooting & Expert Insights

-

Solubility Issues: 3-cyanoazobenzenes are hydrophobic.

-

Solution: Use Pluronic F-127 (0.05%) in the recording buffer or conjugate a sulfonate group to a non-critical part of the scaffold.

-

-

Reduction by Glutathione (GSH): Intracellular GSH (millimolar range) can reduce azobenzenes to hydrazines, destroying the switch.

-

Insight:Meta-substituents generally offer better resistance to GSH reduction than electron-deficient para-substituents. However, always perform a stability assay: Incubate compound with 10 mM GSH for 24h and monitor via LC-MS.

-

-

Inner Filter Effect: High concentrations (>100 µM) will absorb all incident light at the surface of the bath.

-

Correction: Use lower concentrations or thinner perfusion chambers.

-

References

-

Beharry, A. A., & Woolley, G. A. (2011).[2] Azobenzene photoswitches for biomolecules.[1][2][3][4][5][6][7] Chemical Society Reviews, 40(8), 4422-4437. [Link]

-

Velema, W. A., Szymanski, W., & Feringa, B. L. (2014). Photopharmacology: beyond proof of principle. Journal of the American Chemical Society, 136(6), 2178-2191. [Link]

-

Gutzeit, V. A., et al. (2021). A fine-tuned azobenzene for enhanced photopharmacology in vivo.[1][2][5] Cell Chemical Biology, 28(11), 1648-1663. [Link]

-

Bléger, D., & Hecht, S. (2015). Visible-light-activated molecular switches.[2][3][8][9] Angewandte Chemie International Edition, 54(39), 11338-11349. [Link]

Sources

- 1. pure.rug.nl [pure.rug.nl]

- 2. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Recent Progress in Azobenzene-Based In Vivo Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]

- 8. Fast relaxing red and near-IR switchable azobenzenes with chalcogen and halogen substituents: periodic trends, tuneable thermal half-lives and chalcogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Application Note: Solid-Phase Synthesis of Azo-Benzonitrile Derivatives

Executive Summary

This application note details a robust protocol for the solid-phase synthesis (SPS) of azo-benzonitrile derivatives. Azo-benzonitriles—molecules featuring both an azo (-N=N-) chromophore and a nitrile (-CN) group—are critical scaffolds in the development of photoswitchable pharmaceuticals , liquid crystals , and stimuli-responsive hydrogels .

While traditional solution-phase synthesis often suffers from difficult purification of the azo dyes (requiring tedious chromatography to remove tarry byproducts), this solid-phase approach utilizes Wang resin to facilitate rapid filtration-based purification. The protocol employs a "Solution-Phase Diazonium / Solid-Phase Coupler" strategy, ensuring high regioselectivity and yield.

Key Advantages of this Protocol

-

Purification Efficiency: Filtration removes excess diazonium salts and decomposition products.

-

Modularity: The electronic properties of the azo core can be tuned by varying the resin-bound phenolic scaffold.

-

Scalability: Suitable for milligram to gram-scale library generation.

Strategic Reaction Design

The synthesis relies on an electrophilic aromatic substitution where a resin-bound electron-rich aromatic species (the "Coupler") reacts with a solution-phase electrophile (the "Diazonium Salt").

Mechanistic Pathway[1][2][3][4]

-

Immobilization: An electron-rich carboxylic acid (e.g., 3-hydroxybenzoic acid) is anchored to Wang resin via an ester linkage.

-

Diazotization (Solution Phase): 4-Aminobenzonitrile is converted to its diazonium tetrafluoroborate salt. The tetrafluoroborate counterion is chosen for its superior stability compared to chlorides.

-

Azo Coupling (Heterogeneous): The resin-bound phenol acts as the nucleophile, attacking the diazonium electrophile.

-

Acidolytic Cleavage: Treatment with Trifluoroacetic Acid (TFA) releases the final azo-benzonitrile product.

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Caption: Figure 1. Integrated workflow for the solid-phase synthesis of azo-benzonitrile derivatives. Note the parallel preparation of the diazonium salt (Step 2) during resin swelling.

Materials and Equipment

Reagents Table

| Reagent | Grade/Spec | Role |

| Wang Resin | 100-200 mesh, 1.0-1.2 mmol/g | Solid Support |

| 3-Hydroxybenzoic Acid | >98% Purity | Scaffold (Coupler) |

| 4-Aminobenzonitrile | >98% Purity | Diazo Precursor |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Diazotization Agent |

| Fluoroboric Acid (HBF₄) | 48% aq.[1] solution | Counter-ion Source |

| DIC | Diisopropylcarbodiimide | Coupling Agent (Loading) |

| DMAP | 4-Dimethylaminopyridine | Catalyst (Loading) |

| TFA | Trifluoroacetic Acid | Cleavage Reagent |

Experimental Protocols

Protocol 1: Resin Loading (Scaffold Immobilization)

Objective: To attach the phenolic scaffold to the Wang resin via an ester linkage.

Scientific Rationale: We use DIC/DMAP coupling.[2] DMAP is essential here to catalyze the esterification of the sterically hindered benzylic alcohol on the Wang resin.

-

Swelling: Place 1.0 g of Wang resin (1.0 mmol/g loading) in a fritted synthesis vessel. Add 10 mL of dry DMF and swell for 30 minutes. Drain.

-

Activation: In a separate vial, dissolve 3-hydroxybenzoic acid (3.0 eq, 3.0 mmol, 414 mg) in 5 mL DMF. Add DIC (1.5 eq, 1.5 mmol, 235 µL). Stir for 5 minutes to form the O-acylisourea intermediate.

-

Coupling: Add the activated acid solution to the resin. Immediately add DMAP (0.1 eq, 0.1 mmol, 12 mg) dissolved in 0.5 mL DMF.

-

Note: Adding DMAP last minimizes racemization (though not an issue for benzoic acids, it is good practice).

-

-

Incubation: Shake at room temperature for 16 hours.

-

Washing: Drain the resin.[3] Wash sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.[1][3]

-

QC (Optional): Measure loading efficiency via weight gain or UV quantification of dibenzofulvene if using Fmoc-protected spacers.

Protocol 2: Preparation of 4-Cyanobenzenediazonium Tetrafluoroborate

Objective: To generate a stable electrophilic diazonium salt from 4-aminobenzonitrile.

Safety Warning: Diazonium salts can be explosive when dry. Keep this intermediate in solution or wet paste if possible, and maintain temperature < 5°C.

-

Dissolution: In a 50 mL flask, dissolve 4-aminobenzonitrile (2.0 mmol, 236 mg) in 2.5 mL of 48% fluoroboric acid (HBF₄). Dilute with 2 mL of water.

-

Cooling: Cool the mixture to 0°C in an ice/salt bath.

-

Diazotization: Dropwise, add a solution of NaNO₂ (2.2 mmol, 152 mg) in 0.5 mL water. Maintain temperature below 5°C.

-

Observation: The solution may turn pale yellow/orange. Stir for 20 minutes at 0°C.

-

-

Stabilization: The tetrafluoroborate salt may precipitate. If using immediately for SPS, the cold solution/suspension can be used directly.